(1S)-1-(thiophen-3-yl)ethan-1-ol
Overview
Description
(1S)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols and thiophenes. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. The compound’s structure includes a thiophene ring attached to an ethan-1-ol group, with the hydroxyl group positioned on the first carbon atom in the (1S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(thiophen-3-yl)ethan-1-ol can be achieved through various methods, including:
Reduction of Thiophene Derivatives: One common method involves the reduction of thiophene-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol.
Grignard Reaction: Another method involves the reaction of thiophene-3-ylmagnesium bromide with acetaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding thiophene-3-ylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form thiophene-3-yl ethyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Thiophene-3-carboxaldehyde, Thiophene-3-carboxylic acid
Reduction: Thiophene-3-ylmethane
Substitution: Thiophene-3-yl ethyl chloride
Scientific Research Applications
(1S)-1-(thiophen-3-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(thiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ylmethanol: Similar structure but with the hydroxyl group on the second carbon of the thiophene ring.
Thiophene-3-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Thiophene-3-ylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(1S)-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a thiophene ring and a hydroxyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1S)-1-thiophen-3-ylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKKZEHIYREOFF-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299349 | |
Record name | (αS)-α-Methyl-3-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222609-67-8 | |
Record name | (αS)-α-Methyl-3-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222609-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Methyl-3-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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